molecular formula C22H26N2O4S2 B6560301 1-(4-methoxybenzenecarbothioyl)-4-(3,4,5-trimethoxybenzenecarbothioyl)piperazine CAS No. 1021221-96-4

1-(4-methoxybenzenecarbothioyl)-4-(3,4,5-trimethoxybenzenecarbothioyl)piperazine

Cat. No. B6560301
CAS RN: 1021221-96-4
M. Wt: 446.6 g/mol
InChI Key: DTJSEENBDQMTSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methoxybenzenecarbothioyl)-4-(3,4,5-trimethoxybenzenecarbothioyl)piperazine (MPTP) is a synthetic compound with a variety of applications in scientific research. Its unique structure and properties make it an attractive molecule for a range of studies, including biochemical, physiological, and pharmacological research.

Scientific Research Applications

1-(4-methoxybenzenecarbothioyl)-4-(3,4,5-trimethoxybenzenecarbothioyl)piperazine has been used in a variety of scientific research applications, including studies of the biochemical and physiological effects of drugs, the mechanism of action of drugs, and the development of new drugs. Additionally, 1-(4-methoxybenzenecarbothioyl)-4-(3,4,5-trimethoxybenzenecarbothioyl)piperazine has been used in studies of the structure and function of proteins, enzymes, and other biomolecules.

Mechanism of Action

The mechanism of action of 1-(4-methoxybenzenecarbothioyl)-4-(3,4,5-trimethoxybenzenecarbothioyl)piperazine is not fully understood. However, it is believed that 1-(4-methoxybenzenecarbothioyl)-4-(3,4,5-trimethoxybenzenecarbothioyl)piperazine binds to certain proteins and enzymes, resulting in altered biochemical and physiological processes. Additionally, 1-(4-methoxybenzenecarbothioyl)-4-(3,4,5-trimethoxybenzenecarbothioyl)piperazine may act as an agonist or antagonist of certain receptors, resulting in altered signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(4-methoxybenzenecarbothioyl)-4-(3,4,5-trimethoxybenzenecarbothioyl)piperazine are not fully understood. However, studies have shown that 1-(4-methoxybenzenecarbothioyl)-4-(3,4,5-trimethoxybenzenecarbothioyl)piperazine can induce changes in the expression of certain genes and proteins and alter the activity of certain enzymes. Additionally, 1-(4-methoxybenzenecarbothioyl)-4-(3,4,5-trimethoxybenzenecarbothioyl)piperazine has been shown to affect the metabolism and transport of drugs, as well as the activity of certain neurotransmitters.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(4-methoxybenzenecarbothioyl)-4-(3,4,5-trimethoxybenzenecarbothioyl)piperazine in laboratory experiments include its relatively simple synthesis and its ability to bind to certain proteins and enzymes, resulting in altered biochemical and physiological processes. Additionally, 1-(4-methoxybenzenecarbothioyl)-4-(3,4,5-trimethoxybenzenecarbothioyl)piperazine is relatively stable and can be stored for long periods of time. The main limitation of using 1-(4-methoxybenzenecarbothioyl)-4-(3,4,5-trimethoxybenzenecarbothioyl)piperazine in laboratory experiments is that its mechanism of action is not fully understood, making it difficult to predict the effects of the compound on biochemical and physiological processes.

Future Directions

There are several potential future directions for the use of 1-(4-methoxybenzenecarbothioyl)-4-(3,4,5-trimethoxybenzenecarbothioyl)piperazine in scientific research. First, it could be used to study the mechanism of action of drugs, particularly in terms of their effects on gene expression and protein activity. Additionally, 1-(4-methoxybenzenecarbothioyl)-4-(3,4,5-trimethoxybenzenecarbothioyl)piperazine could be used to study the structure and function of proteins, enzymes, and other biomolecules. Finally, 1-(4-methoxybenzenecarbothioyl)-4-(3,4,5-trimethoxybenzenecarbothioyl)piperazine could be used to develop new drugs, as it has been shown to bind to certain proteins and enzymes, resulting in altered biochemical and physiological processes.

Synthesis Methods

1-(4-methoxybenzenecarbothioyl)-4-(3,4,5-trimethoxybenzenecarbothioyl)piperazine is synthesized via a multi-step process beginning with the condensation of 4-methoxybenzaldehyde and 3,4,5-trimethoxybenzaldehyde. This reaction is catalyzed by a base, such as sodium hydroxide, and yields the desired product, 1-(4-methoxybenzene-carbothioyl)-4-(3,4,5-trimethoxybenzene-carbothioyl)piperazine. The synthesis of 1-(4-methoxybenzenecarbothioyl)-4-(3,4,5-trimethoxybenzenecarbothioyl)piperazine is relatively straightforward and can be completed in a few hours.

properties

IUPAC Name

(4-methoxyphenyl)-[4-(3,4,5-trimethoxybenzenecarbothioyl)piperazin-1-yl]methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4S2/c1-25-17-7-5-15(6-8-17)21(29)23-9-11-24(12-10-23)22(30)16-13-18(26-2)20(28-4)19(14-16)27-3/h5-8,13-14H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTJSEENBDQMTSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=S)N2CCN(CC2)C(=S)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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